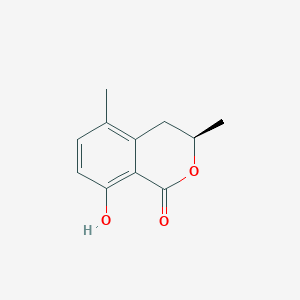

5-Methylmellein

Description

from Xylaria psidii, an endophytic fungus of the medicinal plant Aegle marmelos

Propriétés

IUPAC Name |

(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETSBBYQOFXYGV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564248 | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7734-92-1 | |

| Record name | 5-Methylmellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Methylmellein

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylmellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound, predominantly produced by various species of fungi.[1][2] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation, and an exploration of its known mechanisms of action, particularly its role as an inhibitor of fungal sirtuins and human monoamine oxidase A. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Physicochemical Properties

This compound, also known as 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, is a polyketide that has been isolated from a variety of fungal species, including Didymobotryum rigidum, Fusicoccum amygdalis, and the basidiomycete Inonotus sinensis.[1][3][4] It exists as two enantiomers, (R)-(-)-5-Methylmellein and (S)-(+)-5-Methylmellein. The compound's physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Pale yellow powder or colorless solid | |

| Melting Point | 128-131 °C (hexane) | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane | |

| Optical Rotation | [α]D²¹ = +22.05° (c 0.11, CH₃OH) for (S)-isomer |

Table 2: Chemical and Spectroscopic Data of this compound

| Data Type | Key Features | Source |

| ¹H NMR | δ (ppm): 1.45 (d, J=6.3 Hz, H-3'), 2.17 (s, H-5'), 2.72 (dd, J=12.4, 16.8 Hz, H-4), 3.04 (dd, J=3.6, 16.8 Hz, H-4), 4.75 (m, H-3), 6.77 (d, J=8.5 Hz, H-6), 7.39 (d, J=8.5 Hz, H-7), 10.90 (s, OH-8) | |

| ¹³C NMR | Spectral data available | |

| Mass Spectrometry (MS) | m/z 193.3 [M+H]⁺ (LR-ESI-MS) | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | |

| UV Spectroscopy | UV data has been used for characterization |

Experimental Protocols

Isolation of this compound from Fungal Cultures

The following is a generalized protocol for the isolation of this compound from fungal cultures, based on methodologies described in the literature.

2.1.1. Fungal Cultivation

-

Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB).

-

Inoculate the medium with the desired fungal strain (e.g., Didymobotryum rigidum or Inonotus sinensis).

-

Incubate the culture on a shaker at a controlled temperature (e.g., 27°C) and agitation speed (e.g., 150-160 rpm) for a specified period (e.g., 2 weeks to 25 days).

2.1.2. Extraction

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Extract the mycelium separately with a mixture of chloroform and methanol (e.g., 1:1 v/v).

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as chloroform-methanol or petroleum ether-acetone, to separate the components into fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Further purify the fractions containing this compound using additional chromatographic techniques like preparative TLC, Sephadex LH-20 column chromatography, or reversed-phase chromatography (RP-18).

-

The final purified compound's identity and purity can be confirmed by spectroscopic methods (NMR, MS) and by measuring its optical rotation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Two of its most well-characterized activities are the inhibition of fungal sirtuins and human monoamine oxidase A.

Inhibition of Fungal Sirtuin (SirA)

This compound has been identified as an inhibitor of the fungal histone deacetylase (HDAC) SirA in Aspergillus nidulans. Sirtuins are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones. By inhibiting SirA, this compound can modulate the expression of genes involved in various cellular processes, including the production of secondary metabolites.

The inhibition of SirA by this compound leads to an increase in the production of other secondary metabolites by the fungus. This property makes this compound a valuable tool for discovering novel bioactive compounds from fungi.

Inhibition of Human Monoamine Oxidase A (hMAO-A)

(S)-5-Methylmellein has been identified as a potent and reversible competitive inhibitor of human monoamine oxidase A (hMAO-A). MAO-A is an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other neuropsychiatric disorders.

(S)-5-Methylmellein exhibits a higher inhibitory activity against hMAO-A (IC₅₀ = 5.31 µM) compared to hMAO-B (IC₅₀ = 9.15 µM). Molecular docking studies suggest that the (S)-isomer has a higher binding affinity for hMAO-A than the (R)-isomer. In silico pharmacokinetic analyses have indicated that this compound has high gastrointestinal absorption and blood-brain barrier permeability, making it a promising candidate for further investigation as a central nervous system drug.

Conclusion

This compound is a multifaceted natural product with significant biological activities. Its well-defined physical and chemical properties, coupled with established isolation protocols, provide a solid foundation for further research. The compound's ability to modulate fungal secondary metabolism through sirtuin inhibition presents exciting opportunities for the discovery of new natural products. Furthermore, its potent and selective inhibition of hMAO-A highlights its potential as a lead compound in the development of novel therapeutics for neuropsychiatric disorders. This guide serves as a comprehensive starting point for scientists and researchers interested in exploring the full potential of this compound.

References

5-Methylmellein: A Technical Guide to its Fungal Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural fungal sources of the bioactive secondary metabolite, 5-methylmellein. It details methodologies for its isolation and purification, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and biosynthetic pathways using Graphviz visualizations to support research and development efforts in natural product chemistry and drug discovery.

Natural Fungal Sources of this compound

This compound, a dihydroisocoumarin derivative, has been identified in a variety of fungal species, highlighting its widespread occurrence within the fungal kingdom. Endophytic and marine-derived fungi are particularly rich sources. The following table summarizes the known fungal producers of this compound. Quantitative yield data remains limited in the current literature, underscoring an area for future research.

| Fungal Genus | Fungal Species | Host/Source | Reference(s) |

| Xylaria | sp. PSU-G12 | Associated with Garcinia hombroniana | [1][2] |

| sp. SNB-GTC2501 | Endophyte of Bisboecklera microcephala | [1] | |

| sp. FM1005 | Isolated from leather coral (Sinularia densa) | [3] | |

| Biscogniauxia | nummularia | Endophyte of plum yew (Cephalotaxus harringtonia) | [1] |

| mediterranea | Isolated from marine sediments | ||

| capnodes | Endophyte of Averrhoa carambola | ||

| whalleyi | |||

| Didymobotryum | rigidum JCM 8837 | ||

| Rosellinia | corticium | Endogenous lichen fungus from Pseudevernia furfuracea | |

| Hypoxylon | sp. | ||

| Nodulisporium | sp. | Endophyte of Antidesma ghaesembilla | |

| Valsa | ceratosperma | Causes apple canker |

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The specific parameters of these steps can be optimized to enhance the yield and purity of the final product.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal source.

Detailed Experimental Protocol: Isolation from Rosellinia corticium

This protocol is adapted from the methodology described for the isolation of (S)-5-methylmellein from the endogenous lichen fungus Rosellinia corticium.

1. Fungal Cultivation:

-

Strain: Rosellinia corticium (ELF68).

-

Medium: Potato Dextrose Broth (PDB).

-

Culture Conditions: The fungal strain is cultured in 500 mL Erlenmeyer flasks, each containing 200 mL of PDB medium.

-

Incubation: The flasks are incubated for 2 weeks at 27 °C with shaking at 150 rpm.

2. Extraction:

-

The total culture volume (18 L) is extracted with an equal volume of ethyl acetate.

-

The organic phase is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extract (1.57 g).

3. Purification by Preparative Thin-Layer Chromatography (PTLC):

-

Stationary Phase: PTLC Silica gel 60 F254 plates (0.5 mm thickness).

-

Sample Application: The crude extract is dissolved to a concentration of 100 mg/mL, and 500 µL is loaded onto each PTLC plate.

-

Mobile Phase (Two-Step Development):

-

First development: Toluene:Ethyl Acetate (8:2, v/v).

-

Second development of the active spot: Toluene:Ethyl Acetate (4:6, v/v).

-

-

Visualization: Spots are visualized under UV light at 254 nm.

-

Isolation: The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., methanol or ethyl acetate). The solvent is then evaporated to yield the purified compound (4.0 mg).

4. Structural Characterization:

-

The purified compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC), and Low-Resolution Electrospray Ionization Mass Spectrometry (LR-ESI-MS) to confirm its identity as this compound.

General Protocol for Fungal Fermentation and Extraction

For other fungal sources like Xylaria sp. and Biscogniauxia mediterranea, similar liquid or solid-state fermentation and extraction procedures can be applied.

-

Liquid Fermentation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) with shaking for several weeks. The culture broth is then separated from the mycelia by filtration. The filtrate and/or the mycelial mass can be extracted with an organic solvent such as ethyl acetate or methanol.

-

Solid-State Fermentation: The fungus is grown on a solid substrate like rice or wheat bran. After the incubation period, the entire fermented solid mass is extracted with an appropriate organic solvent.

-

Extraction: The organic solvent is evaporated under reduced pressure to obtain a crude extract, which can then be subjected to various chromatographic techniques for purification.

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is catalyzed by a Type I iterative polyketide synthase (PKS). While the specific gene cluster for this compound has not been definitively characterized in all producing fungi, the general biosynthetic pathway is proposed to follow the established principles of polyketide synthesis.

The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from acetyl-CoA and malonyl-CoA.

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues. While a specific signaling cascade for this compound production is not yet elucidated, it is likely governed by global regulatory networks that control fungal development and secondary metabolism.

This technical guide serves as a foundational resource for the scientific community engaged in the exploration of fungal secondary metabolites. Further research is warranted to fully uncover the biosynthetic potential of diverse fungal species and to optimize the production of valuable compounds like this compound for potential therapeutic applications.

References

Biosynthesis of 5-Methylmellein in Endophytic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylmellein, a polyketide-derived dihydroisocoumarin, is a secondary metabolite produced by a variety of endophytic fungi. Exhibiting a range of biological activities, including antifungal and sirtuin inhibitory properties, it has garnered interest within the scientific community for its potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete biosynthetic gene cluster (BGC) for this compound remains to be fully elucidated, this document outlines the putative enzymatic steps based on the well-characterized biosynthesis of the related compound, (R)-mellein. Detailed experimental protocols for the identification and characterization of the this compound pathway are also provided, alongside a summary of the known producing organisms and reported biological activities.

Introduction

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these is this compound (3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin), a polyketide that has been isolated from various endophytic fungal species, including those of the genera Aspergillus, Alternaria, and Xylaria.[1][2] As a member of the mellein family of dihydroisocoumarins, this compound shares a common biosynthetic origin from acetyl-CoA and malonyl-CoA, orchestrated by a Type I polyketide synthase (PKS).[1][3]

The biological activities of this compound are of significant interest. It has been identified as a novel inhibitor of fungal sirtuins, a class of NAD+-dependent histone deacetylases, suggesting a role in the epigenetic regulation of fungal secondary metabolism.[4] Furthermore, it has demonstrated antifungal activity against various plant pathogenic fungi. These properties underscore the potential of this compound and its derivatives as lead compounds for the development of new pharmaceuticals and agrochemicals.

This guide aims to provide a detailed technical overview of the this compound biosynthetic pathway, catering to researchers and professionals involved in natural product chemistry, mycology, and drug development.

Putative Biosynthetic Pathway of this compound

While a specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized, the pathway can be inferred from the well-established biosynthesis of the closely related compound, (R)-mellein. The key enzyme is a partially reducing polyketide synthase (PR-PKS).

The proposed biosynthetic pathway for this compound is initiated by the loading of a starter unit, acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by a series of condensation reactions with malonyl-CoA as the extender unit. The key difference in the biosynthesis of this compound compared to mellein is the incorporation of a methyl group at the C-5 position. This methylation is likely catalyzed by a methyltransferase (MT) domain within the PKS, utilizing S-adenosylmethionine (SAM) as the methyl donor.

The growing polyketide chain undergoes selective reduction of specific keto groups by a ketoreductase (KR) domain and subsequent dehydration by a dehydratase (DH) domain. Following the final condensation step, the polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) or product template (PT) domain, which facilitates the cyclization and lactonization to form the characteristic dihydroisocoumarin ring of this compound.

Key Enzymes in the Biosynthesis

The central enzyme in this compound biosynthesis is a multifunctional Type I Polyketide Synthase. The domain organization of this putative enzyme is predicted to be similar to that of other fungal PR-PKSs involved in the synthesis of related compounds.

| Domain | Abbreviation | Putative Function |

| Ketosynthase | KS | Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit. |

| Acyltransferase | AT | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. |

| Dehydratase | DH | Removes a water molecule from the growing polyketide chain, creating a double bond. |

| Methyltransferase | MT | Transfers a methyl group from SAM to the polyketide backbone, likely at the C-5 position. |

| Ketoreductase | KR | Reduces a keto group on the polyketide chain to a hydroxyl group. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| Thioesterase/Product Template | TE/PT | Catalyzes the release and cyclization of the final polyketide chain to form this compound. |

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the production titers of this compound from various endophytic fungi. The yields are highly dependent on the fungal species, culture conditions, and extraction methods.

| Fungal Species | Reported Activity/Yield | Reference |

| Didymobotryum rigidum JCM 8837 | Inhibited SirA activity with an IC50 of 120 µM | |

| Alternaria burnsii | IC50 values ranging from 34.59 to 44.76 µg/mL against various plant pathogenic fungi. | |

| Rosellinia corticium | (S)-5-methylmellein had an IC50 value of 5.31 µM for hMAO-A. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, bioinformatics, and analytical chemistry techniques.

Identification of the Biosynthetic Gene Cluster (BGC)

A common approach to identify the BGC for this compound is through genome mining of a known producing fungal strain.

Protocol: Gene Knockout of the Putative PKS Gene

-

Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target PKS gene.

-

Protoplast Transformation: Protoplasts of the this compound producing fungus are generated and transformed with the gene replacement cassette using a polyethylene glycol (PEG)-mediated method.

-

Selection of Transformants: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.

-

Verification of Gene Knockout: Successful homologous recombination and deletion of the target PKS gene is confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The wild-type and knockout mutant strains are cultured under identical conditions. The culture extracts are then analyzed by HPLC and LC-MS to confirm the absence of this compound production in the mutant strain.

Heterologous Expression of the BGC

To confirm the function of the identified BGC and to potentially improve the production of this compound, the entire cluster can be expressed in a heterologous host, such as Aspergillus oryzae.

Protocol: Heterologous Expression in Aspergillus oryzae

-

Gene Cluster Cloning: The entire putative this compound BGC is cloned from the genomic DNA of the producing fungus. This can be achieved through PCR amplification of overlapping fragments and subsequent assembly into an expression vector using techniques like yeast homologous recombination.

-

Vector Construction: The assembled BGC is placed under the control of a strong, inducible promoter in an Aspergillus expression vector.

-

Transformation of A. oryzae: The expression vector is introduced into a suitable A. oryzae host strain using protoplast transformation.

-

Cultivation and Induction: The transformed A. oryzae is cultivated under conditions that induce the expression of the BGC.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS for the production of this compound. Structural confirmation is performed using NMR spectroscopy.

In Vitro Enzyme Assays

To characterize the function of the PKS and other enzymes in the pathway, in vitro assays can be performed with purified recombinant proteins.

Protocol: PKS Enzyme Assay

-

Protein Expression and Purification: The PKS gene is cloned into an expression vector and expressed in a suitable host like E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using affinity chromatography.

-

Assay Reaction: The purified PKS enzyme is incubated with the necessary substrates: acetyl-CoA (starter unit), malonyl-CoA (extender unit), NADPH (for reductive domains), and S-adenosylmethionine (for the MT domain).

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, LC-MS, and NMR to identify the synthesized polyketide.

Conclusion and Future Perspectives

The biosynthesis of this compound in endophytic fungi presents a fascinating area of study with potential for significant applications. While the general framework of a PKS-mediated pathway is well-accepted, the specific genetic and enzymatic machinery remains an active area of investigation. The identification and characterization of the complete this compound BGC from a high-producing endophytic fungus is a critical next step. This will not only provide definitive insights into its biosynthesis but also open avenues for metabolic engineering to enhance production yields and generate novel derivatives with improved biological activities. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the intricacies of this intriguing biosynthetic pathway.

References

5-Methylmellein: A Comprehensive Guide to its Spectroscopic Data and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structure elucidation of 5-methylmellein, a naturally occurring dihydroisocoumarin derivative. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The structural characterization of this compound has been accomplished through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 4.75 | m | |

| H-4 | 2.72 | dd | 16.8, 12.4 |

| 3.04 | dd | 16.8, 3.6 | |

| H-6 | 6.77 | d | 8.5 |

| H-7 | 7.39 | d | 8.5 |

| 3-CH₃ | 1.45 | d | 6.3 |

| 5-CH₃ | 2.17 | s | |

| 8-OH | 10.90 | s |

Data sourced from a study on (S)-5-Methylmellein isolated from an endogenous lichen fungus.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 170.8 |

| C-3 | 76.2 |

| C-4 | 34.7 |

| C-4a | 139.5 |

| C-5 | 118.0 |

| C-6 | 136.2 |

| C-7 | 116.4 |

| C-8 | 161.5 |

| C-8a | 108.2 |

| 3-CH₃ | 20.9 |

| 5-CH₃ | 18.5 |

Note: The specific assignments are based on interpretation and may vary slightly between different literature sources.

Mass Spectrometry Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of this compound.

| Technique | Ion | m/z |

| LR-ESI-MS | [M+H]⁺ | 193.3 |

This data confirms the molecular formula of this compound as C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .[1][2]

Infrared (IR) Spectroscopy Data

While specific absorption bands for this compound are not detailed in the readily available literature, the expected characteristic absorptions would include:

-

O-H stretching: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.

-

C-H stretching: Bands around 3100-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1680-1660 cm⁻¹ for the lactone carbonyl group.

-

C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.

-

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ region.

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the ¹H spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The residual solvent peak is used as an internal standard for chemical shift calibration.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is a common technique for determining the molecular weight of natural products. The analysis is performed on a mass spectrometer equipped with an ESI source.

Data Acquisition:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the protonated molecule, [M+H]⁺, is used to determine the molecular weight.

Structure Elucidation Workflow

The elucidation of the structure of this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.

Caption: Workflow for the structure elucidation of this compound.

The process begins with determining the molecular formula and the degree of unsaturation from the mass spectrometry data. Subsequently, detailed analysis of 1D and 2D NMR spectra allows for the identification of key structural fragments. ¹H NMR reveals the number and types of protons and their neighboring relationships through coupling patterns. ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are then instrumental in assembling these fragments. COSY establishes proton-proton connectivities, HSQC identifies direct carbon-proton attachments, and crucially, HMBC reveals long-range correlations, allowing for the unambiguous connection of all fragments to deduce the final, complete structure of this compound.

References

In-depth Technical Guide: Biological Activities of 5-Methylmellein and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylmellein, a naturally occurring dihydroisocoumarin, alongside its synthetic and naturally occurring derivatives, has emerged as a significant subject of interest within the scientific community. These compounds, primarily isolated from various fungal species, exhibit a broad and diverse spectrum of biological activities. Their demonstrated effects range from potent enzyme inhibition and antimicrobial action to cytotoxic and phytotoxic properties. This technical guide offers a comprehensive and in-depth exploration of the documented biological activities of this compound and its analogues. A primary focus is placed on the presentation of quantitative data, detailed experimental methodologies for key assays, and the elucidation of the underlying signaling pathways. This document is designed to be an essential resource for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.

Quantitative Biological Activity Data

The bioactivities of this compound and its derivatives have been rigorously quantified across a variety of in vitro assays. The subsequent tables provide a structured summary of these key quantitative findings, enabling a clear and comparative assessment of the potency, selectivity, and spectrum of activity for these compounds.

Table 1: Enzyme Inhibitory Activity of this compound and its Derivatives

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes | Reference(s) |

| (S)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 5.31 | 2.45 | A reversible and competitive inhibitor.[1] | [1] |

| (S)-5-Methylmellein | Human Monoamine Oxidase B (hMAO-B) | Fluorometric | 9.15 | - | [1] | |

| (R)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 4.6 | - | [1] | |

| (R)-5-Methylmellein Derivative (13aR) | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 0.06 | - | Exhibits high selectivity over hMAO-B (IC50 >50 µM).[2] | |

| (S)-5-Methylmellein | Acetylcholinesterase (AChE) | Colorimetric | 27.07 | - | Demonstrates moderate inhibition. | |

| (S)-5-Methylmellein | Butyrylcholinesterase (BChE) | Colorimetric | Weak inhibition | - | ||

| (S)-5-Methylmellein | β-secretase (BACE1) | FRET-based | Weak inhibition | - | ||

| This compound | Fungal Sirtuin (SirA) | Fluorometric | 120 | - | ||

| Mellein | Fungal Sirtuin (SirA) | Fluorometric | 160 | - |

Table 2: Antimicrobial, Cytotoxic, and Phytotoxic Activities of this compound and its Derivatives

| Compound | Activity Type | Organism/Cell Line | Assay Type | MIC (µg/mL) | IC50 (µM) | EC50 (µg/mL) | Reference(s) |

| cis-4-Acetoxyoxymellein & 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Antibacterial | Escherichia coli, Bacillus megaterium | Agar diffusion | - | - | - | |

| cis-4-Acetoxyoxymellein & 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Antifungal | Microbotryum violaceum, Botrytis cinerea, Septoria tritici | Agar diffusion | - | - | - | |

| Mellein Derivatives | Antibacterial | Various bacterial strains | Broth microdilution | 1.9-62.5 | - | - | |

| Mellein Derivatives | Antifungal | Various fungal strains | Broth microdilution | 1.9-31.25 | - | - | |

| Garcinia multiflora Derivatives | Cytotoxic | HL-60, A549, SMMC-7721, MCF-7, SW480 | MTT Assay | - | 3.07-12.56 | - | |

| Phoma sp. YN02-P-3 Derivatives | Cytotoxic | HL-60, PC-3, HCT-116 | MTT Assay | - | 0.52-9.85 | - | |

| This compound | Phytotoxic | Lettuce seedlings | Seedling growth inhibition | - | - | Not specified |

Experimental Protocols

The reproducibility and extension of scientific research are critically dependent on detailed and accurate methodological descriptions. This section provides comprehensive protocols for the key in vitro assays employed to characterize the biological activities of this compound and its derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric protocol is designed to quantify the inhibitory potency of test compounds against the two isoforms of human monoamine oxidase, MAO-A and MAO-B.

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds in potassium phosphate buffer.

-

To the wells of a 96-well plate, add the respective enzyme solution (MAO-A or MAO-B).

-

Add the test compound dilutions to the designated wells and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: 310 nm, Emission: 400 nm) at regular time intervals.

-

Determine the rate of reaction from the initial linear phase of the fluorescence curve.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a nonlinear regression curve.

-

Fungal Sirtuin Inhibition Assay

This fluorometric assay protocol is used to determine the inhibitory effect of compounds on the activity of fungal sirtuin (SirA), an NAD+-dependent deacetylase.

-

Reagents and Materials:

-

Recombinant fungal sirtuin (SirA)

-

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorescent reporter)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-buffered saline containing bovine serum albumin)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of a 96-well plate, combine the SirA enzyme and the fluorogenic substrate.

-

Add the various dilutions of the test compounds to the appropriate wells.

-

Initiate the deacetylase reaction by the addition of NAD+.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, resulting in a fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Calculate the percentage of inhibition and determine the IC50 value as previously described for the MAO inhibition assay.

-

Cytotoxicity (MTT) Assay

The MTT assay is a widely used colorimetric method to evaluate the cytotoxic potential of chemical compounds against various cell lines.

-

Reagents and Materials:

-

Adherent cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or an acidified isopropanol solution)

-

96-well clear, flat-bottom microplates

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at an optimized density and allow them to attach and grow for 24 hours.

-

Expose the cells to a range of concentrations of the test compounds and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

-

Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to insoluble purple formazan crystals.

-

Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

-

The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Mechanisms of Action

A thorough understanding of the molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects is paramount for their rational design and development as potential therapeutic agents.

MAO-A Inhibition Signaling Cascade

The inhibition of monoamine oxidase A (MAO-A) by compounds such as this compound is a key mechanism underlying their potential antidepressant effects. By inhibiting MAO-A, these compounds prevent the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: this compound inhibits MAO-A, leading to increased neurotransmitter levels.

Fungal Sirtuin Inhibition and Regulation of Secondary Metabolism

This compound has been demonstrated to be an inhibitor of fungal sirtuins, which are NAD+-dependent deacetylases that play a crucial role in epigenetic regulation. In fungi, sirtuins can deacetylate histones, leading to a more condensed chromatin structure and the silencing of gene expression, including the biosynthetic gene clusters responsible for secondary metabolite production. By inhibiting sirtuin activity, this compound can lead to a more open chromatin state, facilitating the transcription of these gene clusters and resulting in an altered profile of secondary metabolites.

Caption: Inhibition of fungal sirtuin by this compound alters secondary metabolism.

Conclusion

The body of evidence presented in this technical guide underscores the significant potential of this compound and its derivatives as a versatile class of bioactive natural products. Their demonstrated ability to potently inhibit key enzymes such as monoamine oxidase A and fungal sirtuins, in conjunction with their notable antimicrobial and cytotoxic activities, positions them as promising candidates for the development of novel therapeutic agents and as valuable tools for chemical biology research. This guide has provided a consolidated and detailed resource encompassing quantitative biological data, robust experimental protocols, and insights into the molecular mechanisms of action of these compounds. To fully harness their therapeutic potential, future research should focus on comprehensive structure-activity relationship studies, in vivo efficacy and pharmacokinetic profiling, and rigorous safety and toxicity assessments. The methodologies and pathway diagrams presented herein are intended to serve as a foundation and catalyst for continued and innovative research in this exciting and promising area of natural product science.

References

5-Methylmellein: A Novel Inhibitor of Fungal Sirtuins for Antifungal Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. Fungal sirtuins, a class of NAD+-dependent histone deacetylases, have emerged as promising therapeutic targets due to their crucial roles in fungal growth, metabolism, and virulence. This technical guide provides a comprehensive overview of 5-methylmellein, a naturally occurring polyketide, as a novel inhibitor of fungal sirtuins.

Core Findings and Data Presentation

This compound has been identified as an inhibitor of Sirtuin A (SirA) from the fungus Aspergillus nidulans.[1][2] This discovery stemmed from a screening of 579 fungal culture extracts, highlighting the potential of natural products in antifungal drug discovery.[1][2] The inhibitory activity of this compound and its structurally related compound, mellein, against SirA is summarized in the table below.

| Compound | Target Enzyme | Fungal Species | IC50 (µM) |

| This compound | Sirtuin A (SirA) | Aspergillus nidulans | 120[1] |

| Mellein | Sirtuin A (SirA) | Aspergillus nidulans | 160 |

Table 1: Inhibitory activity of this compound and mellein against Aspergillus nidulans Sirtuin A.

The inhibition of SirA by this compound has been shown to modulate the production of secondary metabolites in A. nidulans, suggesting a direct impact on fungal physiology. This finding opens avenues for utilizing this compound as a chemical probe to explore the intricate regulatory networks governed by fungal sirtuins.

Fungal Sirtuins: A Key Regulatory Hub

Sirtuins are highly conserved enzymes that deacetylate histone and non-histone proteins, thereby regulating a wide array of cellular processes. In fungi, sirtuins are implicated in vital functions such as:

-

Fungal Growth and Development: Sirtuins play a role in the regulation of fungal proliferation and morphological transitions.

-

Secondary Metabolite Production: As demonstrated by the effect of this compound, sirtuins are key regulators of the fungal secondary metabolome.

-

Cell Wall Integrity and Stress Response: Sirtuins contribute to maintaining the integrity of the fungal cell wall and responding to environmental stresses.

-

Virulence: The activity of sirtuins has been linked to the pathogenicity of several human fungal pathogens, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans.

Aspergillus fumigatus, a major human pathogen, possesses six sirtuins (SirA, SirB, SirC, SirD, SirE, and HstA), each with potentially distinct roles in the organism's biology. The conservation of sirtuins across different fungal species suggests that inhibitors like this compound could have broad-spectrum antifungal activity.

Signaling Pathway and Experimental Workflow

The inhibition of fungal sirtuins by this compound disrupts the deacetylation of target proteins, leading to alterations in gene expression and cellular function. The following diagram illustrates the proposed signaling pathway.

The experimental workflow for identifying and characterizing fungal sirtuin inhibitors from natural product extracts is depicted below.

Detailed Experimental Protocols

A crucial aspect of drug discovery is the reproducibility of experimental findings. The following provides a generalized protocol for a fungal sirtuin inhibition assay, based on commonly used methodologies.

Sirtuin Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of a compound against a fungal sirtuin enzyme.

Materials:

-

Recombinant fungal sirtuin (e.g., SirA)

-

Fluorogenic acetylated peptide substrate (e.g., based on a known sirtuin substrate)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions (or solvent control), and the recombinant fungal sirtuin enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Future Directions and Conclusion

The identification of this compound as a fungal sirtuin inhibitor represents a significant step forward in the quest for novel antifungal therapies. Further research is warranted in several key areas:

-

Mechanism of Inhibition: Detailed kinetic studies are needed to elucidate the precise mechanism by which this compound inhibits fungal sirtuins (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Spectrum of Activity: The inhibitory activity of this compound should be evaluated against a broader panel of sirtuins from clinically relevant fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in animal models of fungal infections are necessary to assess the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, a naturally occurring dihydroisocoumarin also known as 5-methylmellein. This document details its isolation from fungal sources, provides extensive spectroscopic and physical data, and explores its known biological functions, including phytotoxic, mosquiticidal, and enzyme-inhibitory activities. Detailed experimental protocols for its isolation are provided, alongside a representative synthetic methodology for a closely related analog due to the absence of a published total synthesis for the title compound. Furthermore, this guide visualizes its known mechanisms of action, particularly its role as a sirtuin inhibitor, through detailed signaling pathway diagrams. This document is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, also referred to as this compound, is a polyketide secondary metabolite belonging to the dihydroisocoumarin class of natural products.[1][2] These compounds are characterized by a 3,4-dihydro-1H-isochromen-1-one core structure and are known to be produced by a variety of organisms, including fungi, plants, and bacteria.[3][4] Dihydroisocoumarins exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This guide provides an in-depth review of the current knowledge on 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.

Discovery and History

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin was first isolated from the culture filtrate of the plant pathogenic fungus Diaporthe eres, which was found infecting English ivy (Hedera helix).[5] The fungus was identified as the causative agent of necrotic lesions on the leaves of the host plant, and the investigation into its secondary metabolites led to the identification of this compound as a phytotoxic constituent. Subsequently, it has also been isolated from the endogenous lichen fungus Rosellinia corticium. The discovery of this molecule from fungal sources highlights the rich chemical diversity of microbial secondary metabolites.

Physicochemical and Spectroscopic Data

The structural elucidation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin was accomplished through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Melting Point | 126–128 °C | |

| Appearance | Pale yellow powder | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, CDCl₃) | δ 1.55 (d, 3H, J = 5 Hz, C3-CH₃), 2.20 (s, 3H, C5-CH₃), 2.72 (m, 1H, C4-Ha), 2.93 (m, 1H, C4-Hb), 4.68 (br m, 1H, C3-H), 6.84 (d, 1H, J = 8.5 Hz, C7-H), 7.28 (d, 1H, J = 8.5 Hz, C6-H), 11.0 (s, 1H, OH) | |

| ¹³C NMR (150 MHz, CDCl₃) | δ 18.25, 21.08, 32.05, 75.61, 108.21, 115.80, 125.11, 137.23, 138.09, 160.61, 170.51 | |

| HRMS (ESI-TOF) | m/z 193.08842 [M+H]⁺ (calcd for C₁₁H₁₃O₃, 193.088647) |

Biological Activities and Potential Applications

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin has been demonstrated to possess a range of biological activities, suggesting its potential for various applications in medicine and agriculture.

Phytotoxic Activity

The initial discovery of this compound was linked to its phytotoxic effects. It has been shown to inhibit the growth of both monocot and dicot plants, with a more pronounced effect on the monocot bentgrass (Agrostis stolonifera) compared to the dicot lettuce (Lactuca sativa). The IC₅₀ value for its phytotoxicity against bentgrass is approximately 100 μM. This activity suggests its potential as a lead compound for the development of novel herbicides.

Mosquitocidal Activity

The compound has shown significant larvicidal activity against the mosquito species Aedes aegypti, a vector for several infectious diseases. Notably, it was active against both permethrin-susceptible and permethrin-resistant strains of the mosquito, suggesting a mode of action different from that of pyrethroid insecticides. While active as a larvicide, it was found to be inactive as an adulticide in topical bioassays.

Enzyme Inhibitory Activity

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin has been identified as an inhibitor of several enzymes:

-

Monoamine Oxidase (MAO): The (S)-enantiomer, isolated from Rosellinia corticium, was found to be an inhibitor of human monoamine oxidase A (hMAO-A) with an IC₅₀ value of 5.31 µM. It also showed inhibitory activity against hMAO-B with an IC₅₀ of 9.15 μM. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

-

Fungal Sirtuin: This compound has been shown to inhibit the activity of Sirtuin A (SirA), a NAD⁺-dependent histone deacetylase in the fungus Aspergillus nidulans, with an IC₅₀ of 120 μM. This inhibition leads to an increase in the production of other secondary metabolites by the fungus, suggesting a role in regulating fungal gene expression.

-

Human DNA Polymerase λ: It has been reported to be a specific inhibitor of human DNA polymerase λ.

Table 3: Summary of Biological Activities and Quantitative Data

| Activity | Target Organism/Enzyme | Quantitative Data (IC₅₀) | Reference |

| Phytotoxicity | Agrostis stolonifera (bentgrass) | ~100 μM | |

| Mosquitocidal (Larvicidal) | Aedes aegypti | Not specified | |

| MAO-A Inhibition | Human | 5.31 µM | |

| MAO-B Inhibition | Human | 9.15 μM | |

| Fungal Sirtuin Inhibition | Aspergillus nidulans SirA | 120 μM |

Experimental Protocols

Isolation from Diaporthe eres

The following protocol is based on the methodology described for the isolation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin from the culture filtrate of Diaporthe eres.

1. Fungal Culture:

-

The fungus Diaporthe eres is cultured in Czapek Dox broth and potato dextrose broth media.

-

The cultures are incubated at room temperature in stationary phase for a period sufficient for secondary metabolite production (e.g., 2-3 weeks).

2. Extraction:

-

The culture broth is separated from the mycelium by filtration.

-

The filtrate is extracted with an equal volume of ethyl acetate.

-

The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to silica gel flash column chromatography.

-

A gradient elution system, for example, with increasing polarity using a mixture of hexane and ethyl acetate, is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by repeated chromatography until a pure compound is obtained.

4. Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and HRMS, to confirm its structure and purity.

Caption: Workflow for the isolation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.

Chemical Synthesis

Representative Synthesis of a 3-Aryl-8-hydroxy-3,4-dihydroisocoumarin:

This method involves the successive lateral and ortho-lithiation of 4,4-dimethyl-2-(o-tolyl)oxazoline.

1. Lateral Lithiation and Aldehyde Addition:

-

To a solution of 4,4-dimethyl-2-(o-tolyl)oxazoline in dry THF at -78 °C under an argon atmosphere, add sec-BuLi.

-

After stirring, add the desired aldehyde (e.g., an aromatic aldehyde to introduce the C3-substituent).

2. Ortho-Lithiation and Hydroxylation:

-

To the same reaction mixture, add another equivalent of sec-BuLi.

-

Follow this with the addition of B(OMe)₃.

-

The reaction is then quenched with H₂O₂ to introduce the ortho-hydroxy group.

3. Cyclization to Dihydroisocoumarin:

-

The resulting ortho-hydroxylated oxazoline is treated with trifluoroacetic acid (TFA) in aqueous THF.

-

This acidic workup facilitates the hydrolysis of the oxazoline and subsequent cyclization to form the 3-substituted 8-hydroxy-3,4-dihydroisocoumarin.

4. Purification:

-

The final product is purified by flash column chromatography on silica gel.

Caption: General synthetic strategy for 3-substituted 8-hydroxy-3,4-dihydroisocoumarins.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for all its biological activities are not fully elucidated, some insights have been gained, particularly regarding its enzyme inhibitory effects.

Sirtuin Inhibition

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin acts as an inhibitor of fungal sirtuins, which are NAD⁺-dependent histone deacetylases (HDACs). Sirtuins play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. By inhibiting sirtuin, this compound promotes a more open chromatin state, leading to the expression of otherwise silenced genes, including those involved in the biosynthesis of other secondary metabolites.

Caption: Mechanism of sirtuin inhibition by 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.

Potential Involvement in PI3K/AKT Signaling

Studies on traditional Chinese medicine formulations containing this compound have suggested a potential link to the PI3K/AKT signaling pathway in the context of treating Alzheimer's disease. The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. While direct evidence of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin modulating this pathway is limited, its presence in bioactive mixtures that affect this pathway warrants further investigation.

Caption: Overview of the PI3K/AKT signaling pathway.

Conclusion

3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin is a fascinating natural product with a diverse range of biological activities. Its discovery from fungal sources underscores the importance of microbial biodiversity in the search for novel bioactive compounds. The phytotoxic, mosquitocidal, and enzyme-inhibitory properties of this molecule present exciting opportunities for the development of new herbicides, insecticides, and therapeutic agents. While significant progress has been made in its isolation and characterization, further research is needed to fully elucidate its mechanisms of action and to develop efficient synthetic routes for its production and the generation of more potent analogs. This technical guide serves as a solid foundation for future research and development efforts centered on this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism-based inactivators of sirtuin 5: A focused structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylmellein: A Technical Guide to its Antifungal and Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylmellein, a naturally occurring dihydroisocoumarin found in various fungi, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antifungal and antibacterial spectrum of this compound. It summarizes the available quantitative data on its antimicrobial activity, details relevant experimental protocols for its assessment, and explores the known and putative mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

This compound ((3R)-3,4-dihydro-8-hydroxy-3,5-dimethyl-1H-isochromen-1-one) is a polyketide metabolite produced by a variety of fungi, including species of Aspergillus, Penicillium, and endophytic fungi.[1] Isocoumarins, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide focuses specifically on the antifungal and antibacterial properties of this compound, presenting the available data in a structured format to facilitate further research and development.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been investigated against a limited number of human and plant pathogens. The available quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MICs), are summarized below. It is important to note that the current body of research indicates that this compound generally exhibits weak antimicrobial activity.

Antibacterial Activity

Data on the antibacterial spectrum of this compound is sparse. The most definitive study to date has reported its activity against Staphylococcus aureus.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Not Specified | >128 | [4] |

Note: A higher MIC value is indicative of lower antibacterial activity.

Antifungal Activity

The antifungal activity of this compound has been evaluated against a few fungal species, including human and plant pathogens.

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Strain | MIC (μg/mL) | Reference |

| Candida albicans | Not Specified | >128 | [4] |

| Trichophyton rubrum | Not Specified | >128 |

Note: A higher MIC value is indicative of lower antifungal activity.

Mechanism of Action

The mechanisms through which this compound exerts its antimicrobial effects are an active area of research. The known antifungal mechanism is more clearly elucidated than its antibacterial counterpart.

Antifungal Mechanism of Action: Inhibition of Sirtuin A (SirA)

The primary known antifungal mechanism of this compound is the inhibition of Sirtuin A (SirA), a NAD+-dependent histone deacetylase. In fungi like Aspergillus nidulans, SirA is involved in regulating fungal growth and the production of secondary metabolites. By inhibiting SirA, this compound can modulate the expression of genes involved in various cellular processes, leading to an alteration of the fungal secondary metabolism. This disruption of normal cellular regulation is believed to contribute to its antifungal effect, although this may not directly lead to fungal cell death at lower concentrations.

Figure 1. Antifungal signaling pathway of this compound.

Putative Antibacterial Mechanism of Action

The precise antibacterial mechanism of this compound has not been definitively elucidated. However, studies on the broader class of isocoumarins suggest potential modes of action. These include the disruption of the bacterial cell membrane integrity and the inhibition of essential bacterial enzymes. The presence of phenolic groups in the structure of this compound may contribute to its ability to interact with and disrupt the phospholipid bilayer of bacterial membranes. Further research is required to identify the specific molecular targets of this compound in bacterial cells.

Experimental Protocols

The following section details a standardized methodology for determining the antimicrobial susceptibility of a compound like this compound. The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a generalized procedure and may require optimization based on the specific microorganisms being tested.

4.1.1. Materials

-

This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inocula

-

Positive control antimicrobial (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (sterile broth)

-

Solvent control (broth with the same concentration of solvent used to dissolve this compound)

-

Spectrophotometer or microplate reader

4.1.2. Inoculum Preparation

-

Bacteria: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a suitable broth. Incubate at the optimal temperature and time to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Fungi (Yeast): Grow the yeast on a suitable agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Fungi (Moulds): Grow the mould on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in the test medium to the desired final concentration.

4.1.3. Assay Procedure

-

Prepare serial two-fold dilutions of this compound in the appropriate growth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include positive control wells (inoculum with a standard antimicrobial), negative control wells (sterile medium only), and solvent control wells (inoculum with the highest concentration of the solvent used).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure the optical density at a suitable wavelength (e.g., 600 nm).

Figure 2. Experimental workflow for the broth microdilution assay.

Discussion and Future Directions

The currently available data suggest that this compound possesses weak antifungal and antibacterial activity. The reported MIC values of >128 μg/mL are significantly higher than those of clinically used antibiotics and antifungals. However, the discovery of its inhibitory effect on fungal Sirtuin A provides a valuable starting point for further investigation into the mechanisms of action of isocoumarins.

Future research should focus on:

-

Expanding the Antimicrobial Spectrum: Testing this compound and its derivatives against a broader range of clinically relevant bacteria and fungi to identify any potential niche applications.

-

Elucidating the Antibacterial Mechanism: Utilizing techniques such as transcriptomics, proteomics, and cell membrane integrity assays to identify the specific molecular targets of this compound in bacteria.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify structural modifications that could enhance its antimicrobial potency and selectivity.

-

Synergy Studies: Investigating the potential for this compound to act synergistically with existing antimicrobial agents to enhance their efficacy or overcome resistance mechanisms.

Conclusion

This compound is a fungal secondary metabolite with documented, albeit weak, antifungal and antibacterial properties. Its known mechanism of action against fungi involves the inhibition of Sirtuin A, a key regulator of fungal metabolism. While its direct therapeutic potential as an antimicrobial agent may be limited, its unique mode of action and chemical scaffold make it an interesting lead compound for further medicinal chemistry efforts. This technical guide provides a summary of the current knowledge and a framework for future research into the antimicrobial activities of this compound.

References

- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

5-Methylmellein's Role in Fungal Secondary Metabolite Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungi produce a vast arsenal of secondary metabolites, many of which are of significant interest for drug discovery and biotechnology. However, a large proportion of the biosynthetic gene clusters (BGCs) responsible for their production remain silent under standard laboratory conditions. This guide explores the pivotal role of 5-methylmellein, a fungal secondary metabolite itself, as a modulator of secondary metabolism in other fungi. This compound acts as a novel inhibitor of fungal sirtuins, a class of NAD+-dependent histone deacetylases (HDACs), thereby influencing gene expression through epigenetic mechanisms. This document provides a comprehensive overview of this compound's biosynthesis, its mechanism of action, its impact on the production of other secondary metabolites, and detailed experimental protocols for its study.

Introduction to this compound

This compound, a polyketide derivative, is a naturally occurring dihydroisocoumarin produced by various fungal species, including Didymobotryum rigidum.[1] While possessing some intrinsic biological activities, its most significant role in the context of this guide is its ability to act as a chemical epigenetic modifier. By inhibiting specific histone deacetylases, this compound can unlock the latent biosynthetic potential of fungi, leading to the production of novel or upregulated secondary metabolites. This makes it a valuable tool for natural product discovery and a subject of interest for understanding the complex regulatory networks governing fungal secondary metabolism.

Biosynthesis of this compound

While the definitive biosynthetic gene cluster for this compound has not been explicitly characterized, a hypothetical pathway can be proposed based on the well-studied biosynthesis of the closely related compound, (R)-mellein. The biosynthesis is catalyzed by a partially reducing iterative polyketide synthase (PR-PKS).

The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS. The key steps include:

-

Chain initiation with an acetyl-CoA starter unit.

-

Iterative elongation with malonyl-CoA extender units.

-

Programmed ketoreduction at specific steps during chain elongation, catalyzed by the ketoreductase (KR) domain of the PKS.

-

Thioester hydrolysis and cyclization to form the characteristic dihydroisocoumarin ring system.

-

Methylation , likely via a methyltransferase, to add the methyl group at the C-5 position.

Mechanism of Action: Epigenetic Regulation via Sirtuin Inhibition

The primary mechanism by which this compound modulates fungal secondary metabolism is through the inhibition of Sirtuin A (SirA), an NAD+-dependent histone deacetylase.[1] Sirtuins play a crucial role in maintaining chromatin structure. By removing acetyl groups from histone tails, they promote a more condensed chromatin state (heterochromatin), which is generally associated with transcriptional repression.

By inhibiting SirA, this compound leads to the hyperacetylation of histones, particularly at sites like H4K16, H3K9, and H3K14. This results in a more open chromatin structure (euchromatin) at specific gene loci, including the promoters of otherwise silent or lowly expressed secondary metabolite biosynthetic gene clusters. This "opening" of the chromatin allows for the transcriptional machinery to access these genes, leading to their expression and the subsequent production of the corresponding secondary metabolites.

Quantitative Data on SirA Inhibition:

| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme |

| This compound | Sirtuin A (SirA) | 120 | Aspergillus nidulans |

| Mellein | Sirtuin A (SirA) | 160 | Aspergillus nidulans |

| [1] |

Impact on Fungal Secondary Metabolite Production